molecular formula C17H19NO2S B1615118 4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine CAS No. 53077-21-7

4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine

Cat. No.: B1615118
CAS No.: 53077-21-7
M. Wt: 301.4 g/mol
InChI Key: ZUOMFDWEUYBZOW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine follows established International Union of Pure and Applied Chemistry nomenclature conventions, providing a comprehensive framework for understanding its molecular structure and chemical properties. The official International Union of Pure and Applied Chemistry name for this compound is 2-(6-methoxynaphthalen-2-yl)-1-morpholin-4-ylethanethione, which accurately describes the molecular connectivity and functional group arrangements. The Chemical Abstracts Service registry number 53077-21-7 serves as the primary identifier for this compound in chemical databases and literature, facilitating unambiguous reference and research coordination. The European Community number 258-348-6 provides additional regulatory identification within European chemical classification systems.

The molecular formula C17H19NO2S indicates the presence of seventeen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom, yielding a molecular weight of 301.41 grams per mole. The systematic name reflects the compound's structure as an ethanethione derivative where the carbonyl oxygen of a typical amide has been replaced with sulfur, creating the characteristic thioxo functionality. The morpholine ring system contributes the cyclic amine component, while the 6-methoxy-2-naphthyl group provides the aromatic substitution pattern that influences the compound's physical and chemical properties.

Alternative nomenclature systems provide additional descriptive names for this compound, including 4-[2-(6-methoxy-2-naphthyl)-1-thioxoethyl]morpholine and ethanethione, 2-(6-methoxy-2-naphthalenyl)-1-(4-morpholinyl). These variations reflect different approaches to naming priority and structural emphasis while maintaining chemical accuracy. The DSSTox Substance Identifier DTXSID20201158 and the Unique Ingredient Identifier 2E9U2V7JBH provide additional database-specific identification codes used in toxicological and regulatory contexts.

Properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)-1-morpholin-4-ylethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-19-16-5-4-14-10-13(2-3-15(14)12-16)11-17(21)18-6-8-20-9-7-18/h2-5,10,12H,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOMFDWEUYBZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC(=S)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201158
Record name 4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53077-21-7
Record name 2-(6-Methoxy-2-naphthalenyl)-1-(4-morpholinyl)ethanethione
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URL https://commonchemistry.cas.org/detail?cas_rn=53077-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine
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Record name 4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(6-methoxy-2-naphthyl)-1-thioxoethyl]morpholine
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Preparation Methods

Preparation of 6-Methoxy-2-naphthaldehyde

A foundational step in synthesizing the target compound involves preparing 6-methoxy-2-naphthaldehyde from 6-methoxy-2-acetonaphthone. The method is characterized by:

  • Reagents and Catalyst : 6-methoxy-2-acetonaphthone is reacted with a catalyst such as cuprous chloride.
  • Solvent : Organic solvents like dimethyl sulfoxide (DMSO) and/or 1,4-dioxane are used.
  • Oxidant : Air (oxygen-containing gas) is introduced during the reaction.
  • Reaction Conditions : The mixture is heated to 120 °C and stirred for approximately 36 to 68 hours.
  • Post-Treatment : After reaction completion, the mixture is cooled, extracted with ethyl acetate, washed with saturated saline, dried, and concentrated.
  • Purification : Recrystallization from ethyl acetate with activated carbon treatment is used to obtain high-purity 6-methoxy-2-naphthaldehyde.

Table 1: Key Parameters for 6-Methoxy-2-naphthaldehyde Preparation

Parameter Details
Starting Material 6-methoxy-2-acetonaphthone
Catalyst Cuprous chloride (1:1 molar ratio)
Solvent DMSO and/or 1,4-dioxane
Oxidant Air (oxygen-containing gas)
Temperature 120 °C
Reaction Time 36 to 68 hours
Work-up Ethyl acetate extraction, saline wash
Purification Recrystallization with activated carbon
Yield ~95% crude yield
Purity ~98.3%

This method is noted for its simplicity, mild conditions, and environmental friendliness, making it suitable for industrial-scale production.

The preparation of the target compound involves the introduction of the thioxoethyl group and morpholine moiety onto the 6-methoxy-2-naphthyl framework. Although direct detailed synthetic procedures for this exact compound are limited in the searched literature, the following generalized approach is derived from related synthetic routes and chemical logic:

  • Step 1: Formation of 6-Methoxy-2-naphthyl Thioxoethyl Intermediate

    This step likely involves the condensation of 6-methoxy-2-naphthaldehyde with a suitable thioxoethylating agent, such as a thioester or thioketone precursor, under controlled conditions to introduce the thioxoethyl group.

  • Step 2: Coupling with Morpholine

    The thioxoethyl intermediate is then reacted with morpholine, typically via nucleophilic substitution or addition to the thioxo group, forming the final 4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine compound.

  • Reaction Conditions

    • Solvents such as tetrahydrofuran (THF), ethanol, or other polar aprotic solvents may be used.
    • Mild heating or reflux conditions facilitate the reaction.
    • Catalysts or acid/base promoters may be employed to enhance reaction rates.
  • Purification

    • The product is purified by recrystallization or chromatographic techniques.
    • Characterization includes thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectroscopic methods.

Analytical Data and Research Findings

Due to the specificity of the compound, direct published research data on the preparation of 4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine is sparse. However, the preparation of related compounds and intermediates suggests:

  • The use of copper catalysts and oxygen atmosphere for oxidation steps.
  • The importance of controlled temperature and reaction time to maximize yield and purity.
  • The efficiency of ethyl acetate in extraction and recrystallization steps.
  • The necessity of activated carbon treatment to remove colored impurities.

Summary Table of Preparation Steps

Step Description Conditions/Notes
Preparation of 6-methoxy-2-naphthaldehyde Oxidation of 6-methoxy-2-acetonaphthone with CuCl and air 120 °C, 36-68 h, DMSO solvent
Extraction and Purification Ethyl acetate extraction, saline washing, drying Recrystallization with activated carbon
Thioxoethyl Group Introduction Condensation with thioxoethylating agent Polar aprotic solvent, reflux
Morpholine Coupling Reaction of intermediate with morpholine Mild heating, possible catalysis
Final Purification Recrystallization or chromatography TLC/HPLC monitoring

Chemical Reactions Analysis

Types of Reactions

4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong bases or acids as catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy-naphthyl moiety may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

4-(4-Nitrophenyl)thiomorpholine

Structural Differences :

  • Core Ring : The thiomorpholine ring (sulfur-containing) replaces the morpholine oxygen, increasing lipophilicity .
  • Substituent : A 4-nitrophenyl group replaces the 6-methoxy-2-naphthyl group.
  • Conformation : The thiomorpholine ring adopts a chair conformation, with the nitro group in a quasi-axial position.

Interactions and Properties :

  • Hydrogen Bonding : Forms centrosymmetric dimers via C–H···O interactions, absent in the morpholine analogue .
  • Stacking : Face-to-face aromatic stacking enhances crystal stability compared to morpholine derivatives.
  • Applications : Used as a precursor in antidiabetic, antifungal, and antimycobacterial agents .
Parameter 4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine 4-(4-Nitrophenyl)thiomorpholine
Core Heteroatom Oxygen (morpholine) Sulfur (thiomorpholine)
Aromatic Substituent 6-Methoxy-2-naphthyl 4-Nitrophenyl
Key Interactions Weak C–H···O, π-π stacking C–H···O dimers, aromatic stacking
Lipophilicity (logP) Higher (naphthyl group) Moderate (nitrophenyl group)
Medicinal Applications Potential NSAID prodrug Antimycobacterial, kinase inhibitors

Morpholine Analogues of Naproxen

Example : 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one .
Structural Differences :

  • Functional Group : A ketone replaces the thioxoethyl group.
  • Conformation : Similar chair conformation but lacks sulfur-mediated interactions.

Properties :

  • Solubility : Higher solubility in polar solvents compared to sulfur-containing analogues.
  • Bioactivity : Enhanced metabolic stability due to the absence of a thioether bond.

Thiophene- and Naphthalene-Based Derivatives

Examples :

  • 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol .
  • Ethyl 6-(6-methoxy-2-naphthyl)-2-oxo-4-(2-thienyl)cyclohex-3-ene-1-carboxylate .

Key Comparisons :

  • Heterocyclic Diversity : Thiophene and cyclohexene rings introduce varied electronic properties.
  • Biological Targets : Thiophene derivatives often target enzymes or receptors via π-π interactions, while naphthyl derivatives exploit hydrophobic binding pockets.

Research Findings and Implications

  • Sulfur vs. Oxygen : Thiomorpholine derivatives exhibit higher lipophilicity and metabolic susceptibility (e.g., oxidation to sulfoxides) compared to morpholine analogues, impacting drug design .
  • Crystallographic Trends : Sulfur-containing compounds often form unique dimeric structures (e.g., C–H···O in 4-(4-nitrophenyl)thiomorpholine), influencing solubility and stability .

Biological Activity

4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine is a compound with significant biological activity, particularly in the context of cancer research. This article explores its molecular characteristics, biological activities, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C17H19NO2S
  • Molecular Weight : 301.403 g/mol
  • Stereochemistry : Achiral
  • Defined Stereocenters : 0
  • Charge : 0

The compound's structure features a morpholine ring substituted with a thioxoethyl group and a methoxy-naphthalene moiety, which is critical for its biological activity .

Antitumor Activity

Recent studies have highlighted the antitumor potential of 4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine. In vitro assays indicate that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in HepG2 liver cancer cells by arresting the cell cycle at the S phase and altering the expression of pro-apoptotic and anti-apoptotic proteins .

The biological activity of this compound appears to be mediated through several mechanisms:

  • Cell Cycle Arrest : The compound induces S-phase arrest in cancer cells, preventing them from progressing through the cell cycle and leading to increased apoptosis rates .
  • Mitochondrial Dysfunction : Treatment with this compound has been associated with a collapse in mitochondrial membrane potential, which is indicative of early apoptotic events .
  • Caspase Activation : There is a concentration-dependent activation of caspase-3 following treatment, further confirming its role in promoting apoptosis through mitochondrial pathways .

In Vitro Studies

A comparative study evaluated the antitumor efficacy of 4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine against standard chemotherapeutic agents like Sunitinib across several cell lines:

Cell LineInhibition Rate (30 μM)IC50 (μM)
A549100.07%8.99
HepG299.98%6.92
DU14599.93%7.89
MCF7100.39%8.26

These results indicate that the compound is highly effective, with IC50 values comparable or superior to traditional chemotherapeutics .

Q & A

Q. Basic Research Focus

  • HPLC-MS : ESI+ mode (exact mass: 301.0784 Da) with C18 columns (ACN/water gradient) detects impurities like oxidized thioether byproducts .
  • NMR : Key signals include δ 3.6–4.1 ppm (morpholine CH₂-O) and δ 7.1–8.3 ppm (naphthyl protons). DEPT-135 confirms quaternary carbons .

How should researchers design cytotoxicity assays while mitigating risks from the compound’s toxicity profile?

Advanced Research Focus
The compound’s acute toxicity (Category 4, H302/H332) necessitates:

  • In vitro protocols : Use low concentrations (≤10 µM) in HepG2 or HEK293 cells, with MTT assays and negative controls (e.g., DMSO).
  • Handling : Conduct reactions in fume hoods with PPE (nitrile gloves, respirators). LC-MS monitoring detects degradation products during long-term storage .

What structural features of this compound influence its reactivity in cross-coupling reactions?

Q. Basic Research Focus

  • Electrophilic sites : The thioether sulfur is prone to oxidation (→ sulfoxide), while the naphthyl methoxy group directs electrophilic substitution (e.g., nitration at C4).
  • Steric hindrance : The morpholine ring’s axial CH₂ groups limit accessibility for Pd-catalyzed Suzuki couplings. Use bulky ligands (XPhos) to enhance selectivity .

How can researchers optimize experimental phasing for derivatives of this compound in macromolecular crystallography?

Advanced Research Focus
For heavy-atom derivatives (e.g., SeMet analogues):

  • SHELXC/D/E pipeline : Screen 10–20 mM derivatization solutions. High-throughput data collection (e.g., at synchrotrons) improves success rates.
  • Phasing statistics : Aim for CCweak > 25% and FOM > 0.3 after 20 cycles of SHELXE .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine
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4-(2-(6-Methoxy-2-naphthyl)-1-thioxoethyl)morpholine

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